Cas no 1559191-60-4 (1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester)

1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester is a spirocyclic compound featuring a unique 1,6-dioxaspiro[2.5]octane core structure. This ester derivative is characterized by the presence of ethyl and methyl substituents, which influence its reactivity and physical properties. The spirocyclic framework enhances molecular rigidity, potentially improving stability in synthetic applications. Its carboxylic acid methyl ester functionality offers versatility as an intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The compound may find utility in pharmaceutical or agrochemical research due to its structural complexity and potential for further functionalization. Careful handling is advised due to its likely sensitivity to hydrolysis under acidic or basic conditions.
1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester structure
1559191-60-4 structure
Product Name:1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester
CAS No:1559191-60-4
MF:C11H18O4
MW:214.258224010468
CID:5275691
Update Time:2025-05-30

1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester
    • Inchi: 1S/C11H18O4/c1-4-8-7-11(5-6-14-8)10(2,15-11)9(12)13-3/h8H,4-7H2,1-3H3
    • InChI Key: ZYLZIJVGJCDJTJ-UHFFFAOYSA-N
    • SMILES: O1C2(CCOC(CC)C2)C1(C)C(OC)=O

1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester Pricemore >>

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1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester Related Literature

Additional information on 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester

Introduction to 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester (CAS No. 1559191-60-4)

1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester (CAS No. 1559191-60-4) is a unique and structurally complex organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of spiro compounds, which are characterized by a central spiro atom connecting two rings. The presence of the dioxaspiro structure and the specific substituents (ethyl and methyl groups) imparts unique chemical and biological properties to this molecule.

The chemical structure of 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester is particularly noteworthy due to its potential applications in various scientific and industrial domains. The dioxaspiro framework provides a rigid and conformationally constrained structure, which can influence the compound's reactivity and stability. Additionally, the presence of the carboxylic acid methyl ester functional group offers opportunities for further chemical modifications and derivatization.

In recent years, there has been a growing interest in the synthesis and application of spiro compounds due to their diverse biological activities. Research has shown that spiro compounds can exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The specific structure of 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester makes it a promising candidate for further exploration in these areas.

The synthesis of 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester involves several steps that require precise control over reaction conditions and reagents. One common approach involves the use of ring-closing metathesis (RCM) reactions to form the spiro structure. This method has been widely used in the synthesis of complex organic molecules due to its efficiency and selectivity. Another approach involves the use of transition metal-catalyzed cross-coupling reactions to introduce the ethyl and methyl substituents.

The biological activity of 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester has been studied in various in vitro and in vivo models. Preliminary studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response pathway. Additionally, it has demonstrated antiviral activity against several strains of viruses, making it a potential lead compound for the development of new antiviral drugs.

In the context of medicinal chemistry, the ability to modify the structure of 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester through derivatization opens up numerous possibilities for optimizing its pharmacological properties. For example, replacing the methyl ester group with other functional groups can alter its solubility, stability, and bioavailability. These modifications can be crucial for improving the therapeutic index and reducing potential side effects.

The environmental impact of 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester is also an important consideration in its development and application. Green chemistry principles are increasingly being applied to ensure that synthetic processes are sustainable and environmentally friendly. This includes minimizing waste generation, using renewable resources, and reducing energy consumption.

In conclusion, 1,6-Dioxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-2-methyl-, methyl ester (CAS No. 1559191-60-4) is a fascinating compound with a rich structural complexity and promising biological activities. Its potential applications in pharmaceuticals and other industries make it an exciting area of research for chemists and biologists alike. Ongoing studies continue to uncover new insights into its properties and potential uses, contributing to advancements in both fundamental science and practical applications.

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